2-(Phenylethynyl)phenol

Catalog No.
S13625325
CAS No.
92151-73-0
M.F
C14H10O
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Phenylethynyl)phenol

CAS Number

92151-73-0

Product Name

2-(Phenylethynyl)phenol

IUPAC Name

2-(2-phenylethynyl)phenol

Molecular Formula

C14H10O

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C14H10O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9,15H

InChI Key

PIOMIFUUXIDECW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2O

2-(Phenylethynyl)phenol is an organic compound with the molecular formula C14H10O. It is characterized by a phenolic hydroxyl group attached to a phenylethynyl moiety, which contributes to its unique chemical properties. The compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, typically under acidic or basic conditions.
  • Reduction: The phenylethynyl group can be reduced to yield phenylethyl derivatives. Lithium aluminum hydride and sodium borohydride are common reducing agents used in these reactions.
  • Substitution: The phenolic hydroxyl group is reactive and can participate in substitution reactions, such as esterification or etherification, often facilitated by acyl chlorides or alkyl halides under basic conditions.

Research indicates that 2-(Phenylethynyl)phenol exhibits biological activity that may include enzyme inhibition and modulation of protein-ligand interactions. Its phenolic hydroxyl group allows it to form hydrogen bonds with biological macromolecules, which can lead to the inhibition of specific enzyme activities. This property makes it a candidate for further exploration in drug discovery and development .

Several methods are available for synthesizing 2-(Phenylethynyl)phenol:

  • Sonogashira Coupling Reaction: This method involves the coupling of phenylacetylene with halogenated phenol using a palladium catalyst and a copper co-catalyst, typically under mild conditions with a base like triethylamine.
  • Nucleophilic Aromatic Substitution: In this approach, phenylacetylene reacts with a halogenated phenol in the presence of a strong base such as potassium tert-butoxide, also under mild conditions.

2-(Phenylethynyl)phenol has several notable applications:

  • Organic Synthesis: It serves as a valuable building block for synthesizing more complex organic molecules due to its unique structure.
  • Biological Research: The compound is utilized in studies related to enzyme inhibition and protein interactions, making it significant in biochemical research.
  • Drug Development: Its structural properties make it a candidate for designing new therapeutic agents.
  • Materials Science: It is involved in producing polymers and advanced materials due to its reactive functional groups .

Studies on the interactions of 2-(Phenylethynyl)phenol reveal its potential to bind with various molecular targets. The mechanism of action involves the formation of hydrogen bonds with proteins and nucleic acids, leading to significant biological effects. The compound's hydrophobic phenylethynyl group enhances its binding affinity within hydrophobic pockets of proteins, further facilitating its biological activity .

Several compounds share structural similarities with 2-(Phenylethynyl)phenol. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
4-(2-Phenylethenyl)phenolContains a phenylethenyl group instead of phenylethynylDifferent reactivity due to the presence of a double bond
4-HydroxyphenylacetyleneHas a phenylacetylene groupTriple bond alters reactivity and binding properties
4-HydroxyphenylpropeneContains a phenylpropene groupPropene structure influences reactivity differently

The uniqueness of 2-(Phenylethynyl)phenol lies in its combination of the phenolic hydroxyl group and the phenylethynyl moiety, allowing it to participate in diverse

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

194.073164938 g/mol

Monoisotopic Mass

194.073164938 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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